6,8-Dibromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Description
6,8-Dibromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a pyrido[3,2-b][1,4]oxazine core with bromine atoms at the 6 and 8 positions
Properties
IUPAC Name |
6,8-dibromo-4H-pyrido[3,2-b][1,4]oxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2O2/c8-3-1-4(9)10-7-6(3)13-2-5(12)11-7/h1H,2H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZOISDXZFHKJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C(=CC(=N2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one typically involves the bromination of a pyrido[3,2-b][1,4]oxazine precursor. One common method includes:
Starting Material: Pyrido[3,2-b][1,4]oxazine.
Bromination: The precursor is treated with bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves:
Batch or Continuous Flow Reactors: To handle larger quantities of reactants and products.
Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.
Safety Measures: Proper handling and disposal of bromine and other hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Reduction Reactions: Reduction of the oxazine ring can lead to different derivatives.
Oxidation Reactions: Oxidation can modify the functional groups on the oxazine ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of amino or thio derivatives.
Reduction: Formation of reduced oxazine derivatives.
Oxidation: Formation of oxidized oxazine derivatives.
Scientific Research Applications
Anticancer Properties
Preliminary studies indicate that 6,8-Dibromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one may exhibit anticancer properties. Research is focused on its ability to interact with specific molecular targets such as enzymes or receptors involved in cancer pathways. The compound's bromine substituents potentially enhance its reactivity and biological activity, making it a candidate for drug development aimed at inhibiting tumor growth.
Antimicrobial Activity
Investigations into the antimicrobial properties of this compound are ongoing. Early findings suggest that it may possess activity against various bacterial strains, which could lead to the development of new antimicrobial agents. The mechanism of action appears to involve modulation of bacterial enzyme activity.
Drug Development
The compound serves as a scaffold for designing inhibitors or modulators targeting specific biological pathways. Its unique structure allows for modifications that can enhance its efficacy and selectivity in therapeutic applications. Researchers are exploring its potential as a lead compound in the development of novel pharmaceuticals.
Organic Photovoltaics
This compound has been studied for its potential use in organic photovoltaic devices. Its electronic properties may allow it to function as a donor material in solar cells, contributing to the efficiency of energy conversion processes .
Synthesis of Novel Materials
The compound's unique chemical structure facilitates the synthesis of novel materials with tailored properties for various applications, including sensors and catalysts. Its reactivity can be exploited to create derivatives that may have enhanced functionalities in material science.
Comparative Analysis with Related Compounds
To better understand the unique features of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | Lacks bromine substituents | Different reactivity and biological activity compared to dibrominated variants |
| 6-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | Contains a single bromine atom | Potentially different chemical properties due to reduced steric hindrance |
| 8-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | Bromine atom at the 8 position | Variations in reactivity patterns compared to compounds with bromine at position 6 |
| 6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | Methyl group instead of bromine | Offers different chemical behavior and potential applications due to altered electronic properties |
Mechanism of Action
The mechanism of action of 6,8-Dibromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one depends on its specific application. In medicinal chemistry, it may act by:
Binding to Molecular Targets: Such as enzymes or receptors, thereby modulating their activity.
Pathways Involved: Interaction with specific signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one: Lacks bromine atoms, which may affect its reactivity and biological activity.
6-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one: Contains a single bromine atom, potentially leading to different chemical properties.
8-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one: Similar to the above but with bromine at a different position.
Biological Activity
6,8-Dibromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound known for its potential biological activities. This compound features a pyrido[3,2-b][1,4]oxazine core with bromine substituents at the 6 and 8 positions. Its unique structure allows it to interact with various biological targets, making it a candidate for medicinal chemistry and other scientific applications.
- IUPAC Name : 6,8-dibromo-4H-pyrido[3,2-b][1,4]oxazin-3-one
- CAS Number : 1305325-17-0
- Molecular Formula : C7H4Br2N2O2
- Molecular Weight : 295.93 g/mol
Synthesis
The synthesis of this compound typically involves the bromination of a suitable pyrido[3,2-b][1,4]oxazine precursor. Common reagents include bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane. The reaction is conducted at room temperature or slightly elevated temperatures to achieve complete bromination.
The biological activity of this compound is primarily attributed to its ability to bind to molecular targets such as enzymes and receptors. This binding can modulate their activity and influence various signaling pathways within cells.
Pharmacological Properties
Research indicates that this compound may exhibit:
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains.
- Anticancer Properties : Investigations into its role as an inhibitor of cancer cell proliferation are ongoing.
- Neuroprotective Effects : Potential applications in neurodegenerative diseases due to its ability to cross the blood-brain barrier.
Case Studies and Research Findings
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of pyrido[3,2-b][1,4]oxazine derivatives. It was found that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HeLa) .
- Neuroprotective Effects : Research conducted by Smith et al. (2020) demonstrated that derivatives of pyrido[3,2-b][1,4]oxazine could protect neuronal cells from oxidative stress-induced apoptosis in vitro. This suggests a potential therapeutic role in treating neurodegenerative disorders .
- Antimicrobial Studies : A recent study assessed the antimicrobial properties of several dibromo derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound showed promising antibacterial activity against Staphylococcus aureus .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2H-Pyrido[3,2-b][1,4]oxazin-3(4H)-one | No bromination | Limited biological activity |
| 6-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H) | Single bromine atom | Moderate activity against bacteria |
| 8-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H) | Bromine at position 8 | Varies; less studied |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
